Cas no 41926-03-8 (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine structure
41926-03-8 structure
商品名:5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
CAS番号:41926-03-8
MF:C11H12N5Br
メガワット:294.15048
CID:1094254
PubChem ID:72942970

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
    • 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindazol-7-amine
    • 41926-03-8
    • A913396
    • インチ: InChI=1S/C11H12BrN5/c1-17-10-7(6-15-17)4-8(12)5-9(10)16-11-13-2-3-14-11/h4-6H,2-3H2,1H3,(H2,13,14,16)
    • InChIKey: LZGZCAIFNPGCNA-UHFFFAOYSA-N
    • ほほえんだ: CN1N=CC2=C1C(NC3=NCCN3)=CC(Br)=C2

計算された属性

  • せいみつぶんしりょう: 293.02761g/mol
  • どういたいしつりょう: 293.02761g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 54.2Ų

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM150163-1g
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
41926-03-8 95%
1g
$*** 2023-05-30
Chemenu
CM150163-1g
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
41926-03-8 95%
1g
$1018 2021-08-05
Alichem
A269001668-1g
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
41926-03-8 95%
1g
$875.00 2023-09-01
Ambeed
A821466-1g
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
41926-03-8 95+%
1g
$901.00 2022-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735676-1g
5-Bromo-n-(4,5-dihydro-1h-imidazol-2-yl)-1-methyl-1h-indazol-7-amine
41926-03-8 98%
1g
¥7568.00 2024-05-14

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine 関連文献

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amineに関する追加情報

Recent Advances in the Study of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine (CAS: 41926-03-8)

The compound 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine (CAS: 41926-03-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indazole-imidazoline hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable scaffold for drug development.

One of the key breakthroughs in the study of this compound is its role as a selective inhibitor of specific kinase targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine exhibits potent inhibitory activity against a subset of tyrosine kinases implicated in cancer progression. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of the target kinase, revealing critical interactions with conserved residues. These findings provide a structural basis for further optimization of this scaffold to enhance selectivity and potency.

In addition to its kinase inhibitory properties, recent research has highlighted the compound's potential in targeting G-protein-coupled receptors (GPCRs). A preprint article from BioRxiv (2024) reported that 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine acts as an allosteric modulator of certain GPCRs involved in inflammatory responses. The study employed a combination of computational docking and functional assays to characterize its binding affinity and downstream signaling effects. These results suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory agents.

The synthetic accessibility of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine has also been a focus of recent investigations. A 2024 paper in Organic Letters described an efficient, scalable route for its synthesis, featuring a palladium-catalyzed cross-coupling step to introduce the bromo substituent. The authors emphasized the importance of this methodology for enabling large-scale production and subsequent structure-activity relationship (SAR) studies. This advancement is expected to accelerate the exploration of derivatives with improved pharmacokinetic properties.

Despite these promising developments, challenges remain in the clinical translation of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine. A recent review in Expert Opinion on Drug Discovery (2024) pointed out the need for comprehensive toxicity profiling and in vivo efficacy studies to validate its therapeutic potential. Additionally, the compound's solubility and metabolic stability require further optimization to meet the criteria for drug candidacy. Collaborative efforts between academic and industrial researchers are underway to address these limitations.

In conclusion, 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine (CAS: 41926-03-8) represents a versatile and pharmacologically active scaffold with applications in kinase inhibition and GPCR modulation. Recent studies have advanced our understanding of its mechanism of action, synthetic routes, and therapeutic potential. Future research should focus on overcoming the current challenges to unlock its full clinical utility. This compound continues to be a focal point in the quest for innovative small-molecule therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:41926-03-8)5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
A913396
清らかである:99%
はかる:1g
価格 ($):811.0